![molecular formula C18H22N6O2S B12475482 2-[({[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12475482.png)
2-[({[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[4-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[4-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The process generally includes:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes.
Synthesis of the pyrimidine ring: This involves the cyclization of suitable precursors under acidic or basic conditions.
Coupling reactions: The piperazine and pyrimidine rings are then coupled using a thiol-based linker.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[4-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
2-(2-{[4-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-{[4-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.
Nilotinib: A more selective tyrosine kinase inhibitor with improved efficacy and safety profile.
Uniqueness
2-(2-{[4-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE is unique due to its specific structural features, which may confer distinct pharmacological properties. Its combination of a piperazine ring, a pyrimidine ring, and a benzamide moiety allows for versatile interactions with various molecular targets, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C18H22N6O2S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[[2-[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanylacetyl]amino]benzamide |
InChI |
InChI=1S/C18H22N6O2S/c1-23-8-10-24(11-9-23)15-6-7-20-18(22-15)27-12-16(25)21-14-5-3-2-4-13(14)17(19)26/h2-7H,8-12H2,1H3,(H2,19,26)(H,21,25) |
InChI Key |
ALLLTTYDYGWGRB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12475407.png)
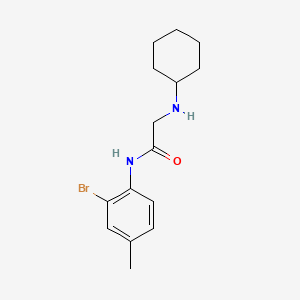
![N-cyclohexyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B12475411.png)
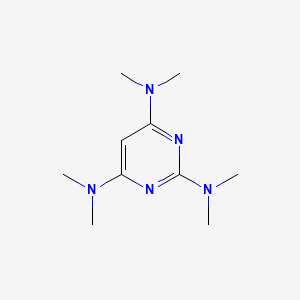
![N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12475416.png)
![2-Hydroxy-5-[2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]benzamide](/img/structure/B12475418.png)
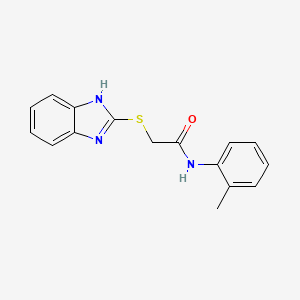
![propan-2-yl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12475441.png)
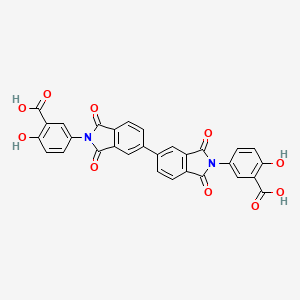
![2-{[1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL](2-hydroxyethyl)amino}ethanol](/img/structure/B12475467.png)
![N-(4-bromo-2,5-dimethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12475470.png)
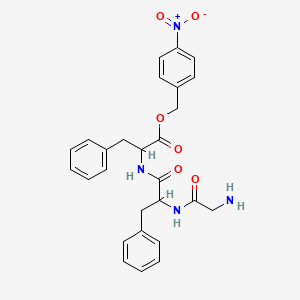
![N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-3-nitroaniline](/img/structure/B12475483.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-[(3,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B12475489.png)
